molecular formula C25H47N3O8Si2 B14260421 N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide CAS No. 213414-84-7

N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide

Cat. No.: B14260421
CAS No.: 213414-84-7
M. Wt: 573.8 g/mol
InChI Key: CRLRBJRTTODRGM-UHFFFAOYSA-N
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Description

N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .

Preparation Methods

The synthesis of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide typically involves the condensation reactions of pyridine-2,6-dicarboxylic acid or its derivatives with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide involves its ability to form stable complexes with metal ions. The compound’s triethoxysilyl groups can interact with various surfaces, enhancing its binding affinity and stability. This interaction can lead to the formation of highly stable and reactive species, which can be utilized in various catalytic and sensing applications .

Comparison with Similar Compounds

N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide is unique due to its triethoxysilyl groups, which provide enhanced binding affinity and stability compared to other pyridine-2,6-dicarboxamide derivatives. Similar compounds include:

Properties

CAS No.

213414-84-7

Molecular Formula

C25H47N3O8Si2

Molecular Weight

573.8 g/mol

IUPAC Name

2-N,6-N-bis(3-triethoxysilylpropyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C25H47N3O8Si2/c1-7-31-37(32-8-2,33-9-3)20-14-18-26-24(29)22-16-13-17-23(28-22)25(30)27-19-15-21-38(34-10-4,35-11-5)36-12-6/h13,16-17H,7-12,14-15,18-21H2,1-6H3,(H,26,29)(H,27,30)

InChI Key

CRLRBJRTTODRGM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)C1=NC(=CC=C1)C(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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